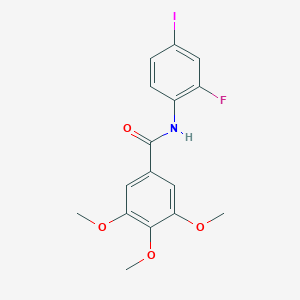
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide, also known as CDB-2914, is a synthetic steroid receptor modulator that has been extensively studied for its potential applications in reproductive health. This compound has been shown to have anti-progestational and anti-glucocorticoid properties, making it a promising candidate for use in contraception and treatment of conditions such as endometriosis and uterine fibroids.
作用機序
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide works by binding to the progesterone receptor and preventing the binding of progesterone, a hormone that is essential for the maintenance of pregnancy. By blocking the action of progesterone, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide can prevent implantation of a fertilized egg, making it a potential contraceptive agent. Additionally, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide has been shown to have anti-glucocorticoid properties, which may contribute to its effectiveness in the treatment of conditions such as endometriosis and uterine fibroids.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects, including inhibition of progesterone receptor binding, reduction of uterine contractility, and inhibition of endometrial proliferation. These effects make it a promising candidate for use in contraception and treatment of conditions such as endometriosis and uterine fibroids.
実験室実験の利点と制限
One of the major advantages of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide is its potent anti-progestational and anti-glucocorticoid properties, which make it a promising candidate for use in contraception and treatment of conditions such as endometriosis and uterine fibroids. However, one limitation of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide is its relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide, including:
1. Further investigation of its potential as a contraceptive agent, particularly in combination with other agents.
2. Exploration of its potential as a treatment for conditions such as endometriosis and uterine fibroids.
3. Development of more potent and longer-acting analogs of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide.
4. Investigation of its potential as a treatment for other conditions, such as breast cancer.
5. Development of new methods for synthesizing N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide and its analogs.
In conclusion, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide is a promising compound that has been extensively studied for its potential applications in reproductive health. Its potent anti-progestational and anti-glucocorticoid properties make it a promising candidate for use in contraception and treatment of conditions such as endometriosis and uterine fibroids. However, further research is needed to fully explore its potential and develop more potent and longer-acting analogs.
合成法
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide involves several steps, starting with the reaction of 5-chloro-2,1,3-benzothiadiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide.
科学的研究の応用
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in reproductive health, particularly in the areas of contraception and treatment of conditions such as endometriosis and uterine fibroids. It has been shown to have potent anti-progestational and anti-glucocorticoid properties, making it a promising candidate for use in these areas.
特性
分子式 |
C15H12ClN3O3S |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H12ClN3O3S/c1-21-11-6-3-8(7-12(11)22-2)15(20)17-13-9(16)4-5-10-14(13)19-23-18-10/h3-7H,1-2H3,(H,17,20) |
InChIキー |
XZLZDMCFUGCWLA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-chloro-4-methoxyphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278111.png)

![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)
![4-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278116.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-methoxybenzoyl)thiourea](/img/structure/B278123.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)
![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B278129.png)

![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B278134.png)